molecular formula C22H21FN2O5S2 B2587145 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 896330-97-5

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2587145
CAS No.: 896330-97-5
M. Wt: 476.54
InChI Key: QRTJBFLRKVPFDG-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a combination of fluorobenzene, thiophene, and ethanediamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorobenzene Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorobenzene using a sulfonyl chloride reagent under acidic conditions.

    Thiophene Derivative Preparation: Thiophene is functionalized to introduce the ethyl group, which is then coupled with the fluorobenzene sulfonyl intermediate.

    Coupling with Ethanediamide: The final step involves the coupling of the intermediate with ethanediamide in the presence of a suitable catalyst and under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
  • **N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide

Uniqueness

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-18-6-3-2-5-15(18)13-24-21(26)22(27)25-14-20(19-7-4-12-31-19)32(28,29)17-10-8-16(23)9-11-17/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTJBFLRKVPFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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